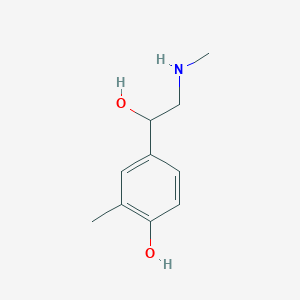
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol is a catecholamine compound that plays a significant role in various biological processes. It is structurally related to adrenaline and noradrenaline, which are crucial neurotransmitters and hormones in the human body. This compound is known for its involvement in the fight-or-flight response, where it helps prepare the body to respond to stressful situations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-methylphenol.
Alkylation: The aromatic compound undergoes alkylation with an appropriate alkylating agent to introduce the hydroxyethyl group.
Amination: The resulting intermediate is then subjected to amination to introduce the methylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes:
Catalytic Reactions: Catalysts are used to enhance the reaction rates and selectivity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in neurotransmission and hormonal regulation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as asthma, cardiac arrest, and anaphylaxis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as increased heart rate, bronchodilation, and vasoconstriction. The molecular pathways involved include the activation of adenylate cyclase, which increases cyclic AMP levels and triggers downstream signaling cascades.
相似化合物的比较
Similar Compounds
Adrenaline (Epinephrine): Structurally similar and shares similar biological functions.
Noradrenaline (Norepinephrine): Another related catecholamine with overlapping roles in neurotransmission and hormonal regulation.
Dopamine: A precursor to adrenaline and noradrenaline, with distinct functions in the central nervous system.
Uniqueness
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methyl group at the 2-position and the hydroxyethyl group at the 1-position differentiate it from other catecholamines, leading to unique interactions with adrenergic receptors and distinct physiological effects.
属性
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQPNNFGOHQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














